molecular formula C12H11ClN2 B13121593 2-(4-Chlorophenyl)-5-ethylpyrimidine

2-(4-Chlorophenyl)-5-ethylpyrimidine

Cat. No.: B13121593
M. Wt: 218.68 g/mol
InChI Key: DSZHYEQDUHVXKT-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-5-ethylpyrimidine is a heterocyclic aromatic compound that contains a pyrimidine ring substituted with a 4-chlorophenyl group and an ethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chlorophenyl)-5-ethylpyrimidine typically involves the reaction of 4-chloroaniline with ethyl acetoacetate in the presence of a base, followed by cyclization to form the pyrimidine ring. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and efficient purification techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions

2-(4-Chlorophenyl)-5-ethylpyrimidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). Reaction conditions often involve solvents like dichloromethane or acetonitrile and may require heating or cooling to specific temperatures .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield pyrimidine N-oxides, reduction may produce amines, and substitution reactions can result in various substituted pyrimidines .

Scientific Research Applications

2-(4-Chlorophenyl)-5-ethylpyrimidine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 2-(4-Chlorophenyl)-5-ethylpyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-(4-Chlorophenyl)-5-ethylpyrimidine include:

Uniqueness

What sets this compound apart from these similar compounds is its specific substitution pattern, which can influence its chemical reactivity, biological activity, and physical properties. This makes it a valuable compound for targeted applications in research and industry .

Properties

Molecular Formula

C12H11ClN2

Molecular Weight

218.68 g/mol

IUPAC Name

2-(4-chlorophenyl)-5-ethylpyrimidine

InChI

InChI=1S/C12H11ClN2/c1-2-9-7-14-12(15-8-9)10-3-5-11(13)6-4-10/h3-8H,2H2,1H3

InChI Key

DSZHYEQDUHVXKT-UHFFFAOYSA-N

Canonical SMILES

CCC1=CN=C(N=C1)C2=CC=C(C=C2)Cl

Origin of Product

United States

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